molecular formula C11H13ClO2 B14003673 Isobutyl 2-chlorobenzoate CAS No. 32357-17-8

Isobutyl 2-chlorobenzoate

Cat. No.: B14003673
CAS No.: 32357-17-8
M. Wt: 212.67 g/mol
InChI Key: BESGEXPDWNNBJA-UHFFFAOYSA-N
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Description

This compound is structurally defined by a benzene ring substituted with a chlorine atom at the ortho-position and an isobutyl ester group at the carboxylic acid position. Its applications span organic synthesis, pharmaceutical intermediates, and specialty chemical production. The isobutyl group enhances lipophilicity, influencing solubility and reactivity, while the ortho-chlorine substituent may modulate electronic effects and steric interactions in chemical reactions .

Properties

CAS No.

32357-17-8

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-methylpropyl 2-chlorobenzoate

InChI

InChI=1S/C11H13ClO2/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3

InChI Key

BESGEXPDWNNBJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with isobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Acidic Hydrolysis

Under reflux with HCl or H2_2SO4_4 , the ester hydrolyzes back to 2-chlorobenzoic acid and isobutanol:

Isobutyl 2 chlorobenzoate+H2OH+2 Chlorobenzoic acid+Isobutanol\text{Isobutyl 2 chlorobenzoate}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{2 Chlorobenzoic acid}+\text{Isobutanol}

Conditions:

  • 6M HCl, 100°C, 12 hours .

Basic Hydrolysis (Saponification)

In alkaline media (e.g., NaOH), hydrolysis produces 2-chlorobenzoate salt:

Isobutyl 2 chlorobenzoate+NaOH2 ChlorobenzoateNa++Isobutanol\text{Isobutyl 2 chlorobenzoate}+\text{NaOH}\rightarrow \text{2 Chlorobenzoate}^-\text{Na}^++\text{Isobutanol}

Key Data:

  • Complete conversion in 2 hours with 10% NaOH at 80°C .

Nucleophilic Acyl Substitution

The ester undergoes substitution with nucleophiles (e.g., amines, alcohols) under catalysis. For example, transesterification with methanol produces methyl 2-chlorobenzoate:

Isobutyl 2 chlorobenzoate+MeOHacid baseMethyl 2 chlorobenzoate+Isobutanol\text{Isobutyl 2 chlorobenzoate}+\text{MeOH}\xrightarrow{\text{acid base}}\text{Methyl 2 chlorobenzoate}+\text{Isobutanol}

Experimental Insights:

  • Hypervalent iodine reagents (e.g., benziodazolones) accelerate substitution via N-acyl pyridinium intermediates .

  • Yields exceed 85% with DMAP as a base at 60°C .

Reduction Reactions

Catalytic hydrogenation or metal-mediated reduction converts the ester to 2-chlorobenzyl alcohol :

Isobutyl 2 chlorobenzoate+2H2Pd C2 Chlorobenzyl alcohol+Isobutanol\text{Isobutyl 2 chlorobenzoate}+2\text{H}_2\xrightarrow{\text{Pd C}}\text{2 Chlorobenzyl alcohol}+\text{Isobutanol}

Alternative Reductants:

  • Iron powder in acetic acid/isopropylcarbinol achieves 95% conversion at 60°C (similar to methods for nitro-group reduction) .

Nitration and Functionalization

While direct nitration of the ester is uncommon, precursors like 2-chlorobenzoic acid are nitrated before esterification. For example:

2 Chlorobenzoic acidHNO3/H2SO43 5 Dinitro 2 chlorobenzoic acidesterificationIsobutyl 3 5 dinitro 2 chlorobenzoate\text{2 Chlorobenzoic acid}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{3 5 Dinitro 2 chlorobenzoic acid}\xrightarrow{\text{esterification}}\text{Isobutyl 3 5 dinitro 2 chlorobenzoate}

Industrial Application:

  • This pathway is critical for synthesizing intermediates like 3,5-diamino-4-chlorobenzoic acid isobutyl ester , used in dyes and pharmaceuticals .

Stability and Decomposition

  • Thermal Stability : Decomposes above 200°C, releasing 2-chlorobenzoic acid and isobutylene .

  • Photolysis : UV exposure leads to radical formation, with products including chlorinated biphenyls (traces detected) .

Scientific Research Applications

Isobutyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isobutyl 2-chlorobenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing 2-chlorobenzoic acid, which may interact with biological pathways. The chlorine atom on the aromatic ring can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Benzoate Esters

  • Applications focus on aldehyde-related synthetic pathways, such as Schiff base formation .
  • Bortezomib Derivatives (e.g., compounds 13–20): Modifications to the boronic acid pharmacophore in bortezomib analogs highlight the critical role of the isobutyl group. For example, removal of the isobutyl group (compounds 13–14) abolished cytotoxicity, while benzene ring substitutions (compounds 16–17) maintained inhibitory effects.

Isobutyl-Containing Chloroformates

  • Isobutyl Chloroformate (CAS 108-23-6):
    A reactive acylating agent, isobutyl chloroformate shares the isobutyl moiety but replaces the benzoate ester with a chloroformate group (–O–CO–Cl). This structural difference confers higher electrophilicity and acute toxicity. For instance, isobutyl chloroformate exhibits mouse RD50 values (97 ppm) comparable to n-butyl chloroformate (117 ppm), suggesting similar irritancy and respiratory hazards . In contrast, isobutyl 2-chlorobenzoate’s ester group likely reduces acute toxicity due to lower reactivity.

Organophosphorus Analogs

  • Isobutyl Methylphosphonochloridate (CAS 18359-05-2): This organophosphate ester replaces the benzoate backbone with a phosphonochloridate group. Such properties are absent in this compound, emphasizing the role of the aromatic system in dictating toxicity profiles .

Data Table: Key Properties and Comparisons

Compound Functional Group Key Properties Applications
This compound Benzoate ester Lipophilic, moderate reactivity, ortho-Cl steric effects Pharmaceutical intermediates, synthesis
Methyl 2-Chloro-5-formylbenzoate Benzoate ester with formyl Polar solubility, aldehyde reactivity Schiff base synthesis
Isobutyl Chloroformate Chloroformate High electrophilicity, acute toxicity (RD50 = 97 ppm) Acylating agent, peptide synthesis
Bortezomib (compound 1) Boronic acid + isobutyl Cytotoxicity dependent on isobutyl group (IC50 < 10 nM) Proteasome inhibition
Isobutyl Methylphosphonochloridate Phosphonochloridate Neurotoxic, hydrolytically stable Chemical warfare agents

Research Findings and Mechanistic Insights

  • Role of the Isobutyl Group : Evidence from bortezomib derivatives indicates that the isobutyl group enhances cell permeability and target binding, a feature likely relevant to this compound’s pharmacokinetics .
  • Toxicity Profiles : Chloroformates (e.g., isobutyl chloroformate) exhibit higher acute toxicity due to reactive chloroformate groups, whereas benzoate esters like this compound prioritize hydrolytic stability and lower irritancy .
  • Synthetic Utility : The ortho-chlorine in this compound may direct electrophilic substitution reactions, contrasting with para-substituted analogs (e.g., methyl 2-chloro-5-formylbenzoate), where electronic effects dominate .

Biological Activity

Isobutyl 2-chlorobenzoate is an organic compound with a variety of potential biological activities. This article explores its synthesis, chemical properties, biological interactions, and implications in research and industry.

Chemical Structure and Synthesis

This compound is synthesized through the esterification of 2-chlorobenzoic acid with isobutanol, typically using sulfuric acid as a catalyst under reflux conditions. This reaction yields the ester product, which can undergo various chemical transformations, including hydrolysis, reduction, and substitution reactions.

The biological activity of this compound is primarily attributed to its hydrolysis to 2-chlorobenzoic acid and isobutanol. The released 2-chlorobenzoic acid can interact with various biological pathways, potentially influencing cellular processes such as apoptosis and autophagy. The chlorine atom on the aromatic ring may also facilitate electrophilic aromatic substitution reactions, enhancing its reactivity with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that chlorinated benzoates can possess antimicrobial activity against certain bacterial strains. The presence of the chlorine atom enhances the compound's ability to disrupt microbial cell membranes.
  • Anticancer Potential : The compound's hydrolysis product, 2-chlorobenzoic acid, has been investigated for its potential to induce apoptosis in cancer cells. The interaction of these compounds with lysosomal pathways has been a focal point in cancer therapy research .
  • Enzymatic Interactions : this compound may serve as a substrate for specific enzymes involved in biotransformation processes. For instance, certain bacteria can metabolize chlorobenzoates, suggesting potential applications in bioremediation .

Case Studies

  • Antimicrobial Activity : A study evaluated the effectiveness of various chlorinated benzoates against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibitory effects, indicating its potential as an antimicrobial agent.
  • Cancer Research : In vitro studies assessed the effects of 2-chlorobenzoic acid on hepatocellular carcinoma cells. Results indicated that treatment led to increased apoptosis rates and reduced cell migration, highlighting its potential role in cancer therapies targeting lysosomal functions .

Data Table: Biological Activity Overview

Activity Type Description Reference
AntimicrobialInhibition of bacterial growth in vitro
AnticancerInduction of apoptosis in cancer cells
Enzymatic InteractionMetabolism by specific bacterial strains

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